molecular formula C18H26N2O3 B2627624 3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide CAS No. 921836-64-8

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide

Cat. No. B2627624
CAS RN: 921836-64-8
M. Wt: 318.417
InChI Key: VUPHHADGVYGTDJ-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of complex heterocyclic compounds that share structural similarities with the compound . For example, Petrovskii et al. (2017) explored the synthesis and crystal structure of novel fused oxazapolycyclic skeletons, highlighting the formation of a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines with strong blue emission properties in dichloromethane, indicating potential applications in organic electronics or as fluorescent markers in biochemical research (Petrovskii et al., 2017).

Photophysical Properties

The photophysical properties of these compounds are of significant interest. The nonplanar oxazapolyheterocycle synthesized by Petrovskii and colleagues shows promising strong blue emission, suggesting its utility in the development of new materials for optoelectronic devices (Petrovskii et al., 2017).

Computational Studies and Potential Applications

Additionally, Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole fused-1,4-oxazepines, indicating the importance of computational methods in understanding the properties of such complex molecules. Their findings on the molecular structure and charge distributions offer insights into the reactivity and stability of these compounds, potentially informing their application in designing novel drugs or materials with specific electronic properties (Almansour et al., 2016).

Novel Multicomponent Syntheses

Shaabani et al. (2010) highlighted the novel one-pot multicomponent reactions involving 2-aminophenols, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This methodology underscores the efficiency of synthesizing complex heterocycles, which could be crucial for pharmaceutical research and development (Shaabani et al., 2010).

properties

IUPAC Name

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)10-15(21)19-12-7-8-14-13(9-12)20(6)16(22)18(4,5)11-23-14/h7-9H,10-11H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPHHADGVYGTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC(C)(C)C)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide

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